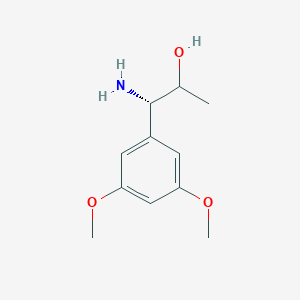

(1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Description

(1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 3,5-dimethoxyphenyl substituent and a stereospecific amino-propanol backbone. The 3,5-dimethoxy groups confer electronic and steric properties distinct from related compounds, influencing solubility, receptor interactions, and metabolic stability .

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(1S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7?,11-/m1/s1 |

InChI Key |

KDODDHUBUQANBT-PLNQYNMKSA-N |

Isomeric SMILES |

CC([C@H](C1=CC(=CC(=C1)OC)OC)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)OC)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring Opening with Chiral Amines

One effective route involves the reaction of a substituted epoxide with a chiral amine to form the amino alcohol structure. For example:

- The epoxide 3-(m-tolyloxy)-1,2-epoxypropane is reacted with beta-(3,4-dimethoxyphenyl) ethylamine under controlled low temperatures (5–10°C) to prevent side reactions and ensure stereoselectivity.

- The reaction is seeded with crystals of the desired product to promote crystallization and prevent overreaction.

- The product is isolated by filtration and purified, often converted into a hydrochloride salt for stability and ease of handling.

This method yields a high purity product with overall yields around 78-79% under optimized conditions.

Multi-step Synthesis via Chiral Precursors

The synthesis may also involve:

- Preparation of chiral amino alcohol intermediates through asymmetric synthesis or resolution techniques.

- Introduction of the 3,5-dimethoxyphenyl group via substitution or coupling reactions.

- Use of protecting groups to control reactivity of amino or hydroxyl groups during intermediate steps.

Such multi-step syntheses are more complex but allow for precise stereochemical control and functional group manipulation.

Reaction Conditions and Optimization

- Temperature control is critical; low temperatures (0–20°C) during the key amine-epoxide reaction prevent side products.

- Stoichiometric amounts of reactants are preferred to avoid excess starting materials that complicate purification.

- Seeding with product crystals during reaction promotes selective crystallization and improves yield.

- Purification steps include recrystallization from solvents like isopropyl alcohol or acetonitrile to obtain pure hydrochloride salts.

- Vacuum drying at moderate temperatures (50–55°C) ensures removal of solvents without decomposition.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Epoxide ring opening with amine | 3-(m-tolyloxy)-1,2-epoxypropane + beta-(3,4-dimethoxyphenyl)ethylamine | 5–10°C, 10–48 h, seeding | 78–79 | High stereoselectivity, low side products |

| Halohydrin amination | 1-chloro-3-m-tolyloxy-2-propanol + 3,4-dimethoxyphenethylamine | 95–100°C, 18 h | ~58 | Moderate yield, simpler reagents |

| Multi-step asymmetric synthesis | Chiral amino alcohol precursors + substituted phenyl groups | Various, multi-step | Variable | Allows stereochemical control |

Research Findings and Notes

- The epoxide-amine reaction method is preferred for industrial and research scale due to higher yields and cleaner product profiles.

- Avoiding excess epoxide or amine prevents formation of bis-hydroxyalkylated by-products or contaminants.

- The hydrochloride salt form of the compound is often isolated for stability and ease of handling.

- The stereochemistry is preserved by careful temperature control and crystallization techniques.

- Multi-step syntheses may employ catalytic asymmetric reactions or chiral auxiliaries to obtain the desired stereoisomer.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound can undergo various oxidation and reduction reactions:

-

Oxidation:

-

The hydroxyl group can be oxidized to form a carbonyl compound (aldehyde or ketone) using oxidizing agents like potassium permanganate or chromium trioxide.

-

-

Reduction:

-

Conversely, it can be reduced to yield primary amines or secondary alcohols depending on the reagents used.

-

Reaction with Carbon Dioxide

Research has shown that amino alcohols can react with carbon dioxide in aqueous solutions, forming carbamate derivatives through a zwitterionic mechanism. This process is significant for understanding how (1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL might behave in biological systems where CO₂ is present .

Biological Activity and Mechanism of Action

The compound's interaction with biological targets, particularly serotonin receptors like 5-HT2A, suggests potential psychoactive effects. These interactions may lead to alterations in neurotransmitter activity, making it relevant for studies in pharmacology and neurochemistry.

Reaction Conditions and Yields

| Reaction Type | Typical Conditions | Yield (%) |

|---|---|---|

| Synthesis | Temperature: 0°C - 70°C; Solvent: THF | Varies by method |

| Oxidation | Potassium permanganate; Acidic medium | Varies |

| Reduction | Lithium aluminum hydride; Anhydrous ether | High |

| CO₂ Reaction | Temperature: Room temperature; pH neutral | Moderate |

Scientific Research Applications

Pharmacological Applications

Cognitive Enhancement

Research indicates that (1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL may enhance learning and memory capacity in mammals. A study involving various compounds demonstrated that those with similar structural features showed improvement in cognitive functions without the amphetamine-like side effects typically associated with central nervous system stimulants .

Therapeutic Potential in Mental Health

The compound has been investigated for its efficacy in treating psychiatric disorders such as schizophrenia and manic depression. Initial clinical trials suggest that it can lead to significant behavioral improvements in affected individuals, promoting near-normal behavior patterns in patients .

Psychoactive Research

Hallucinogenic Properties

This compound is recognized for its hallucinogenic effects, attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. These interactions result in altered perception and cognition, making it a candidate for studies on psychoactive substances. The historical use of similar compounds in traditional ceremonies further emphasizes its cultural significance.

Biological Activity and Mechanisms

Studies have shown that this compound can modulate neurotransmitter activity within the central nervous system. Its ability to form hydrogen bonds enhances interactions with biological macromolecules, suggesting potential for drug development and biochemical research.

Case Study 1: Cognitive Enhancement Trials

In a controlled trial involving psychotic patients, administration of this compound at doses ranging from 50 to 100 mg per day resulted in marked improvements in cognitive function and social behavior. Patients previously exhibiting severe symptoms showed increased alertness and engagement with their environment .

Case Study 2: Psychoactive Effects on Animal Models

Behavioral studies conducted on feline models indicated that compounds structurally related to this compound exhibited varying degrees of psychotomimetic effects. Notably, the compound's lower homologs demonstrated significantly reduced psychotomimetic activity compared to traditional hallucinogens like R-DOM .

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related analogs from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Key Observations:

- Aromatic Substituents : The target compound’s 3,5-dimethoxy groups are electron-donating, increasing aromatic ring reactivity compared to the electron-neutral tert-butyl () and electron-withdrawing bromine ().

- Steric Effects : The tert-butyl group () and bromo-methyl combination () introduce greater steric hindrance than the smaller methoxy groups.

- Functional Groups: The Boc-protected amino alcohol () is less reactive than the free amine in other compounds, making it suitable for stepwise synthetic strategies .

Biological Activity

(1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL, also known as a compound with potential pharmacological significance, has garnered attention for its biological activities, particularly in the context of neurotransmitter modulation and receptor interaction. This article provides a comprehensive overview of the compound's biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 211.26 g/mol

- CAS Number : 1336813-56-9

The presence of a chiral center adjacent to the amino group contributes to its stereochemistry, which is crucial for its biological activity. The 3,5-dimethoxy substitution on the phenyl ring enhances its interaction potential with various biological targets .

Research indicates that this compound may influence neurotransmitter systems due to its structural similarity to other active compounds. The compound is posited to interact with specific receptors in the central nervous system (CNS), potentially modulating enzyme activity and receptor binding, which could lead to therapeutic applications in treating neurological disorders.

Interaction Studies

The compound's amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors. Computational studies suggest that it may influence enzymatic pathways related to neurotransmitter metabolism, indicating its relevance in pharmacological research.

Neurotransmitter Modulation

Studies have shown that compounds similar in structure to this compound can modulate neurotransmitter systems. This compound has been linked to effects on dopamine receptor activity, particularly the D3 receptor, which plays a significant role in neuroprotection and mood regulation .

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol | Enantiomer of (1S)-isomer | Different biological activity due to stereochemistry |

| (1S)-1-Amino-1-(3-methylphenyl)propan-2-ol | Contains one methyl group on the phenyl ring | Variability in receptor interaction |

| (1S)-1-Amino-1-(4-methylphenyl)propan-2-ol | Methyl group at the para position | Distinct pharmacological profile |

This table illustrates how structural modifications impact biological activity, emphasizing the unique properties of this compound due to its specific methoxy substitutions.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of (1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL during long-term research use?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Avoid exposure to moisture and light, as these factors can accelerate degradation. Use desiccants in storage containers and monitor stability via periodic HPLC analysis .

Q. Which spectroscopic techniques are most effective for confirming the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is optimal for enantiomeric separation. Validate purity using polarimetry or circular dichroism (CD) spectroscopy. Cross-reference with X-ray crystallography for absolute configuration confirmation when crystalline derivatives are obtainable .

Q. What personal protective equipment (PPE) is required when handling this compound in solution-phase reactions?

- Methodological Answer : Wear nitrile gloves (≥0.1 mm thickness), safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks (P261, P271 precautions). For prolonged exposure, employ a respirator with an organic vapor cartridge. Decontaminate spills immediately using absorbent materials and ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers optimize catalytic asymmetric synthesis routes to improve yield while maintaining stereochemical integrity?

- Methodological Answer : Employ kinetic resolution using chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in protic solvents like methanol. Monitor reaction progress via in-situ FTIR to detect intermediate formation. Optimize temperature (-10°C to 25°C) and catalyst loading (5–10 mol%) to balance enantiomeric excess (ee) and yield. Computational modeling (e.g., DFT calculations) can predict transition states to guide catalyst selection .

Q. What methodological considerations are critical when analyzing conflicting NMR data between synthetic batches?

- Methodological Answer : Ensure consistent use of deuterated solvents (e.g., DMSO-d6 or CDCl3) and internal standards (e.g., TMS). Perform COSY and NOESY experiments to resolve overlapping signals caused by the 3,5-dimethoxy substituents. Compare data with structurally analogous compounds (e.g., 1-(3,5-dimethylphenoxy)propan-2-amine) to identify environmental effects on chemical shifts .

Q. How does the electronic environment of the 3,5-dimethoxy substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but reduce nucleophilicity at the benzylic carbon. Use Hammett constants (σ⁺) to quantify electronic effects. Conduct competitive reactions with derivatives (e.g., 3,5-dichloro analogs) to isolate steric vs. electronic contributions. DFT simulations (e.g., Gaussian) can map frontier molecular orbitals to predict reactivity .

Q. What experimental approaches can differentiate between degradation products and synthetic impurities in stability studies?

- Methodological Answer : Perform forced degradation under acidic, basic, oxidative, and thermal conditions. Compare LC-MS profiles of degraded samples with synthetic impurities (e.g., diastereomers or demethylated byproducts). Use high-resolution mass spectrometry (HRMS) to assign exact masses. Validate degradation pathways via isotopic labeling (e.g., ¹⁸O-water hydrolysis studies) .

Contradiction Analysis and Troubleshooting

Q. How should researchers address discrepancies in reported acute toxicity data for this compound?

- Methodological Answer : Re-evaluate experimental conditions (e.g., solvent carriers, animal models) that may alter bioavailability. Conduct dose-response studies in vitro (e.g., HepG2 cell viability assays) to establish IC₅₀ values. Cross-validate with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to resolve conflicting classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.